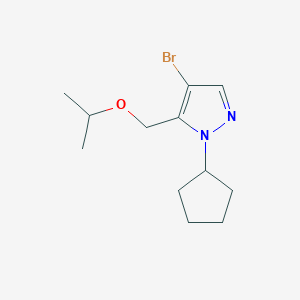
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole
Vue d'ensemble
Description
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole, also known as BIRB 796, is a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound has been extensively studied for its potential therapeutic applications in various diseases, including inflammatory disorders, cancer, and neurodegenerative diseases.
Mécanisme D'action
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 is a selective inhibitor of p38 MAPK, which is a signaling pathway involved in various cellular processes, including inflammation, cell differentiation, and apoptosis. This compound 796 binds to the ATP-binding site of p38 MAPK, preventing its activation and downstream signaling. This results in a reduction in inflammation, apoptosis in cancer cells, and neuroprotection in neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound 796 has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound 796 inhibits the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in response to stimuli, such as lipopolysaccharide (LPS). In addition, this compound 796 has been shown to induce apoptosis in cancer cells by activating caspase-3 and -7. Furthermore, this compound 796 has been shown to reduce oxidative stress and inflammation in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has several advantages and limitations for lab experiments. One advantage is its selectivity for p38 MAPK, which allows for the specific inhibition of this pathway without affecting other signaling pathways. Another advantage is its ability to cross the blood-brain barrier, making it a potential candidate for the treatment of neurodegenerative diseases. However, a limitation of this compound 796 is its poor solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the study of 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796. One direction is the development of more potent and selective inhibitors of p38 MAPK. Another direction is the investigation of the potential therapeutic applications of this compound 796 in other diseases, such as cardiovascular disease and diabetes. Furthermore, the use of this compound 796 in combination with other therapies, such as chemotherapy and radiation therapy, should be explored. Finally, the development of more efficient synthesis methods for this compound 796 could lead to its wider use in scientific research.
Applications De Recherche Scientifique
4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole 796 has been extensively studied for its potential therapeutic applications in various diseases. Inflammatory disorders, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by the activation of p38 MAPK signaling pathway. This compound 796 has been shown to inhibit this pathway, leading to a reduction in inflammation. In addition, this compound 796 has been studied for its potential anti-cancer effects. It has been shown to induce apoptosis in cancer cells and inhibit their proliferation. Furthermore, this compound 796 has been studied for its potential neuroprotective effects in neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
4-bromo-1-cyclopentyl-5-(propan-2-yloxymethyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BrN2O/c1-9(2)16-8-12-11(13)7-14-15(12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYXHAMFPHYRRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1C2CCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501178538 | |
| Record name | 1H-Pyrazole, 4-bromo-1-cyclopentyl-5-[(1-methylethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1856018-30-8 | |
| Record name | 1H-Pyrazole, 4-bromo-1-cyclopentyl-5-[(1-methylethoxy)methyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1856018-30-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 4-bromo-1-cyclopentyl-5-[(1-methylethoxy)methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501178538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



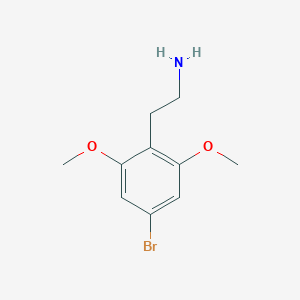
![2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol](/img/structure/B1653416.png)
![2-Oxa-7-azaspiro[3.5]nonan-6-one](/img/structure/B1653417.png)
![4-(pyrrolidin-1-yl)-6-{3-[(1H-1,2,4-triazol-1-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B1653418.png)
![4-[2-(1,3-Dioxolan-2-YL)ethoxy]-3-iodobenzonitrile](/img/structure/B1653419.png)

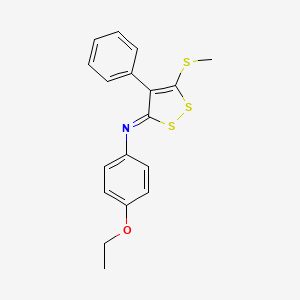

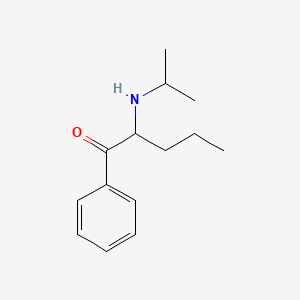
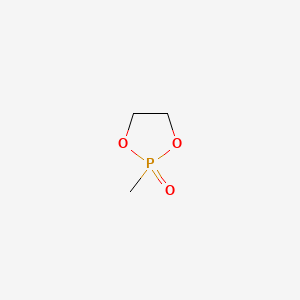
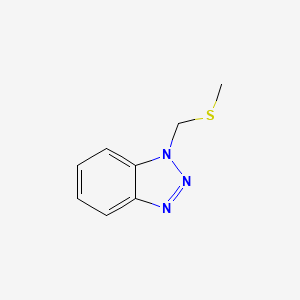
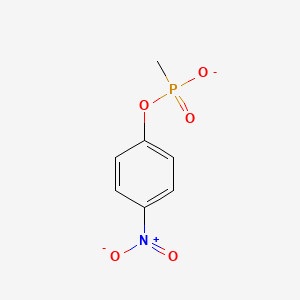
![(2R,3R)-3-[4-(4-Fluorobenzoyl)piperidino]-5-(2-fluoroethoxy)-1,2,3,4-tetrahydro-2-naphthol](/img/structure/B1653433.png)
